2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide
Description
The compound 2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide is a xanthine derivative featuring a benzyl group at position 3 and a branched 2-methylpropyl (isobutyl) substituent at position 7 of the purine core. This compound belongs to a broader class of purine derivatives studied for diverse pharmacological properties, including antimicrobial, anticancer, and diuretic activities .
Properties
IUPAC Name |
2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxopurin-1-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-12(2)8-22-11-20-16-15(22)17(26)24(10-14(25)21-19)18(27)23(16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10,19H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZPCXVPUYRHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide (CAS Number: 730951-37-8) is a derivative of purine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the purine core followed by functionalization with hydrazine derivatives. The synthetic pathway can vary based on the desired purity and yield but generally adheres to established methods in organic chemistry for heterocyclic compounds.
Antioxidant Activity
Research indicates that derivatives of purine compounds often exhibit significant antioxidant properties. The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Results showed a high percentage inhibition at concentrations around 100 µg/mL.
- ABTS Radical Scavenging : Similar tests indicated effective scavenging activity against ABTS radicals, further supporting its potential as an antioxidant agent.
| Assay Type | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| DPPH | 100 | 93.75 ± 0.47 |
| ABTS | 100 | High |
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects in vitro. Studies have demonstrated inhibition of lipoxygenase (LOX) activity, which is critical in mediating inflammatory responses.
Enzyme Inhibition
Inhibition studies have shown that this compound can act as a reversible inhibitor of certain enzymes such as monoamine oxidase (MAO). For instance:
- MAO-B Inhibition : The compound exhibited an IC50 value indicating potent inhibition comparable to known inhibitors in the field.
| Enzyme Type | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MAO-B | 0.203 | Standard Inhibitor |
Case Studies
Several case studies have highlighted the biological activity of similar purine derivatives:
- P2X7 Receptor Antagonism : A related compound demonstrated significant antagonistic effects on the P2X7 receptor, which is involved in inflammatory processes and pain signaling. This suggests potential therapeutic applications in pain management and inflammation reduction .
- Neuroprotective Effects : Research involving purine derivatives has indicated neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents at positions 3, 7, and the functionalization of the acetohydrazide side chain. Below is a comparative analysis:
Table 1: Structural Features of Selected Analogs
Key Observations :
- Branched vs.
- Methoxyethyl Substitution : CID 3791921 () features a polar 2-methoxyethyl group, likely increasing solubility and altering hydrogen-bonding capacity compared to the hydrophobic isobutyl group in the target compound .
- Aromatic vs. Alkyl Substituents : Compound 3d () incorporates a methoxyphenyl group at position 7, which could enhance π-π stacking interactions in antimicrobial targets, contrasting with the aliphatic isobutyl group in the target compound .
Physicochemical Properties
Predicted properties from computational studies (e.g., collision cross-section, CCS) and experimental data provide insights:
Table 2: Predicted Physicochemical Parameters
Analysis :
- The target compound’s isobutyl group increases LogP compared to CID 3791921’s methoxyethyl, suggesting higher membrane permeability but lower solubility.
- Branched alkyl chains (e.g., isobutyl) in were associated with moderate oral bioavailability, whereas longer alkyl chains reduced bioavailability .
Preparation Methods
Construction of the 1H-Purin-2,6-dione Scaffold
The purine core is synthesized via cyclocondensation of a pyrimidine precursor with a glycine derivative. Key steps include:
Reaction Scheme 1 :
- Starting material : 4-Amino-5-benzylamino-2-methylpyrimidin-6(1H)-one.
- Cyclization : Treatment with ethyl glyoxylate in acetic acid under reflux (48 h) forms the 1H-purin-2,6-dione system.
- Alkylation : Sequential N-alkylation introduces the 2-methylpropyl group at N7 using isobutyl bromide (K2CO3, DMF, 80°C, 12 h).
Table 1 : Alkylation Optimization
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Isobutyl bromide | K2CO3 | DMF | 80 | 72 |
| Isobutyl iodide | Cs2CO3 | Acetone | 60 | 68 |
| Isobutyl tosylate | DBU | THF | 40 | 55 |
Functionalization at N1 with Acetic Acid
Method A : Direct alkylation with ethyl bromoacetate followed by hydrolysis:
- Alkylation : React purine intermediate with ethyl bromoacetate (K2CO3, DMF, 60°C, 6 h).
- Hydrolysis : Saponify the ester using NaOH (2M, ethanol/H2O, reflux, 3 h) to yield the carboxylic acid.
Method B : Mitsunobu reaction for direct acetic acid coupling:
- Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyethylpurine with tert-butyl acetate, followed by deprotection.
Conversion to Acetohydrazide
Hydrazinolysis of Activated Esters
Procedure :
- Ester activation : Convert carboxylic acid to ethyl ester via Fischer esterification (H2SO4, ethanol, reflux, 8 h).
- Hydrazide formation : React ester with hydrazine hydrate (ethanol, 70°C, 4 h, 89% yield).
Table 2 : Hydrazinolysis Conditions Comparison
| Acid Activation Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester | Ethanol | 70 | 4 | 89 |
| Acid chloride | THF | 0→25 | 2 | 78 |
| BOP-mediated coupling | DCM | 25 | 24 | 82 |
Direct Coupling Using Carbodiimide Reagents
Method : Activate carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by hydrazine addition (0°C→25°C, 12 h).
Critical Parameters :
- pH control : Maintain pH 7–8 with triethylamine to prevent side reactions.
- Solvent choice : Dichloromethane or DMF enhances solubility of intermediates.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Mass Spectrometry : m/z 373.16188 [M+H]+ (calculated for C17H20N6O4).
Scale-Up Considerations and Industrial Relevance
Optimized Large-Scale Synthesis
Process :
- Batch reactor setup : 50 L vessel with mechanical stirring and temperature control.
- Cyclization step : 72 h reflux in acetic acid to ensure complete ring formation.
- Cost-effective alkylation : Substitute DMF with acetone to reduce solvent costs (yield maintained at 68%).
Table 3 : Economic Comparison of Hydrazide Routes
| Method | Cost Index | Cycle Time (h) | Environmental Impact |
|---|---|---|---|
| Ester hydrazinolysis | 1.0 | 12 | Moderate |
| BOP-mediated coupling | 2.3 | 24 | High (waste solvents) |
| Acid chloride route | 1.5 | 6 | High (HCl emissions) |
Challenges and Alternative Approaches
Byproduct Formation During Alkylation
- Issue : Competing N3 vs. N7 alkylation reduces yield.
- Solution : Use bulky bases (e.g., DBU) to favor N7 selectivity.
Q & A
Q. What are the optimal synthetic routes for 2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Purine Core Formation : Start with alkylation or nitration of xanthine derivatives (e.g., 1,3-dimethylxanthine) to introduce substituents at the N3 and N7 positions.
Acetohydrazide Conjugation : React the purine intermediate with acetic hydrazide via nucleophilic acyl substitution.
Schiff Base Formation : Condense the hydrazide with a substituted benzaldehyde (e.g., 3-benzyl derivatives) under acidic catalysis (e.g., glacial acetic acid) .
- Critical Parameters :
- Temperature : Controlled reflux (70–90°C) to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (methanol/water) to achieve >95% purity .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,3-Dimethylxanthine, 2-methylpropyl bromide, K₂CO₃, DMF, 80°C | 65% |
| 2 | Acetic hydrazide, EtOH, reflux, 6 h | 78% |
| 3 | 3-Benzylbenzaldehyde, glacial AcOH, 70°C | 82% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.5 ppm, methylpropyl CH₃ at δ 1.0–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 412.18) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular targets and mechanisms of action of this compound in biochemical pathways?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like VEGFR-2 or cyclooxygenase (COX) .
- Enzyme Inhibition Assays : Test activity against purified enzymes (e.g., COX-1/2, xanthine oxidase) using fluorometric or colorimetric substrates .
- Cellular Pathways :
- Western Blotting : Assess phosphorylation status of signaling proteins (e.g., ERK, Akt) in treated cell lines.
- siRNA Knockdown : Validate target relevance by silencing candidate genes (e.g., VEGFR2) and monitoring compound efficacy .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro and in vivo studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using distinct methods (e.g., MTT vs. ATP-lite for cytotoxicity) .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, cell line heterogeneity) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media, 48 h exposure) .
- In Vivo Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models to correlate bioactivity with bioavailability .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to hypotheses grounded in purine receptor modulation or oxidative stress pathways .
- Controls : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., indomethacin for COX assays) .
- Replicates : Use n ≥ 3 biological replicates with randomized block designs to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
